N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a chemical compound with the CAS Number: 1609396-68-0 . It has a molecular weight of 295.3 and its IUPAC name is (1R,5S)-N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2.2ClH/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;;/h11-15H,2-10H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 295.3 . It is stored at -20°C .Scientific Research Applications
Novel Azabicyclic Amines in Drug Discovery for Cognitive Deficits
Researchers Walker, Acker, Jacobsen, and Wishka (2008) developed new azabicyclic amines, including derivatives of exo-6-amino-8-azabicyclo[3.2.1]octane, to address cognitive deficits in schizophrenia. These compounds demonstrated significant activity in α7 nicotinic acetylcholine receptor assays, showing potential for therapeutic applications (Walker et al., 2008).
Dopamine Transporter Inhibition for Neurological Applications
A study by Gee, Moldt, and Gjedde (1997) focused on the synthesis of a tropane derivative, (+)-(E)-(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-[11C]methyl-8-azabicyclo[3.2.1]octane-2-O-methyl-aldoxime, as an inhibitor of the dopamine transporter. This research highlights the compound's potential in neurological applications, particularly in studying dopamine-related disorders (Gee et al., 1997).
Antiviral Activity Against Influenza Viruses
Miller, Ullah, Welsh, and Hall (2001) synthesized a series of 8-chlorobicyclo[3.2.1]oct-6-enes and converted them into bicyclic amines. These amines displayed in vitro activity against influenza-A virus, with one compound showing comparable effectiveness to amantadine in vivo, indicating potential antiviral applications (Miller et al., 2001).
N-Methyl Stereochemistry in Tropane Derivatives
Lazny, Ratkiewicz, Nodzewska, Wynimko, and Siergiejczyk (2012) conducted a study on tropane derivatives, including 8-methyl-8-azabicyclo[3.2.1]octane. Their research provided insights into the stereochemistry of these compounds, which is crucial for understanding their pharmacological properties (Lazny et al., 2012).
Pharmaceutical Relevance of Tropene Derivatives
Sakai, Ridder, and Hartwig (2006) explored the production of tropene derivatives, including 8-azabicyclo[3.2.1]octene frameworks, using palladium-catalyzed hydroamination. This process is significant for synthesizing compounds with pharmaceutical relevance (Sakai et al., 2006).
Muscarinic Activity in Alzheimer's Drug Development
Suzuki, Uesaka, Hamajima, and Ikami (1999) synthesized aromatic heterocycles with a 1-azabicyclo[3.3.0]octane ring, showing high M1 selectivity, which is important in the development of drugs for Alzheimer's disease (Suzuki et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2ClH/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;;/h11-15H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBLBANBWSCPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3CCCCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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